N-(1,3-dichloro-9H-fluoren-2-yl)acetamide
Description
Properties
CAS No. |
92428-54-1 |
|---|---|
Molecular Formula |
C15H11Cl2NO |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
N-(1,3-dichloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H11Cl2NO/c1-8(19)18-15-13(16)7-11-10-5-3-2-4-9(10)6-12(11)14(15)17/h2-5,7H,6H2,1H3,(H,18,19) |
InChI Key |
ZYBARDNMBLMCAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1Cl)CC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Selective Dichlorination of Fluorene
- Starting Material: 9H-fluorene.
- Reagents: Chlorinating agents such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions.
- Reaction Conditions: Typically performed under inert atmosphere (argon or nitrogen) to prevent oxidation and side reactions. Temperature is maintained at mild to moderate levels (0–40°C) to favor selective substitution at the 1 and 3 positions.
- Mechanism: Electrophilic aromatic substitution where chlorine atoms are introduced preferentially at the activated 1 and 3 positions of the fluorene ring.
- Yield: Moderate to high yields (60–80%) depending on reaction optimization.
Step 2: Acetylation to Form the Acetamide
- Intermediate: 1,3-dichloro-9H-fluoren-2-amine (obtained by amination or direct substitution at the 2-position).
- Reagents: Acetic anhydride or acetyl chloride as the acetylating agent.
- Catalysts: Pyridine or 4-dimethylaminopyridine (DMAP) to facilitate acetylation.
- Reaction Conditions: Reflux or room temperature stirring for 2–4 hours in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
- Workup: Quenching with water, followed by extraction and purification via recrystallization or column chromatography.
- Yield: High yields (80–90%) are achievable with optimized conditions.
Alternative Synthetic Routes
- Direct Halogenation of N-(9H-fluoren-2-yl)acetamide: Halogenation of the acetamide derivative may be attempted, but often leads to mixtures and lower selectivity.
- Use of Pre-halogenated Fluorene Derivatives: Starting from commercially available 1,3-dichloro-9H-fluorene to perform amination and subsequent acetylation can improve overall efficiency.
Comparative Data Table of Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Dichlorination | Cl₂ or NCS, inert atmosphere | 0–40 | 2–6 | 60–80 | Selective substitution at 1,3 positions |
| 2 | Acetylation | Acetic anhydride, pyridine/DMAP | RT to reflux | 2–4 | 80–90 | Anhydrous solvents, mild conditions |
| Alt. | Amination + Acetylation | 1,3-dichloro-9H-fluorene + NH₃ / AcCl | Reflux | 6–12 | 65–85 | Stepwise amination then acetylation |
Analytical and Purification Techniques
- Purification: Column chromatography using silica gel with ethyl acetate/hexane mixtures or recrystallization from ethanol.
- Characterization:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm substitution pattern and acetamide formation.
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight.
- Infrared Spectroscopy (IR): Identification of characteristic amide bands (~1650 cm⁻¹).
- Melting Point Determination: Typically in the range of 180–190°C for pure samples.
- Elemental Analysis: To verify C, H, N, and Cl content consistent with molecular formula.
Research Findings and Perspectives
- The presence of chlorine atoms at the 1 and 3 positions influences the electronic properties and steric hindrance of the molecule, affecting reactivity and biological activity.
- Halogenated fluorenyl acetamides have been studied for their enzyme inhibition properties and potential anticancer activities, with the halogen substituents modulating metabolic stability and binding affinity.
- Compared to brominated analogs, dichlorinated derivatives often show enhanced metabolic resistance due to the smaller size and electronegativity of chlorine atoms.
- The acetylation step is critical for biological activity modulation, as the acetamide group participates in hydrogen bonding and molecular recognition.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dichloro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can lead to the formation of fluorenylamines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives
Reduction: Fluorenylamines
Substitution: Substituted fluorenes with various functional groups
Scientific Research Applications
N-(1,3-dichloro-9H-fluoren-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,3-dichloro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Differences and Research Findings
Halogenation Effects
- Chlorine vs. Fluorine: The dichloro derivative (target compound) exhibits greater steric hindrance and electrophilic character compared to the mono-fluoro analog (CAS 2823-91-8). Chlorine’s higher atomic weight and electronegativity may enhance binding to biological targets, as seen in pesticide analogs like alachlor and pretilachlor .
Positional Isomerism
- C1 vs. C2 Substitution : N-(9H-Fluoren-1-yl)acetamide (CAS 28314-03-6) demonstrates how acetamide placement affects molecular symmetry and crystallinity. Studies on benzothiazole acetamides suggest that C2 substitution often enhances intermolecular hydrogen bonding, influencing solubility and stability .
Functional Group Modifications
- Oxo Group at C9 : The 9-oxo derivative (CAS 93944-43-5) introduces a ketone moiety, altering conjugation and redox properties. This modification is analogous to bioactive metabolites observed in methazolamide studies, where oxidation impacts pharmacokinetics .
- Methylthio Group : The methylthio-substituted compound (CAS 16233-02-6) combines sulfur’s nucleophilicity with fluorine’s electronegativity, a strategy used in antifungal agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1,3-dichloro-9H-fluoren-2-yl)acetamide, and how can intermediates be optimized?
- Methodology :
- Step 1 : Begin with fluorene derivatives, such as 9H-fluoren-2-amine, and perform chlorination using Cl₂ or sulfuryl chloride (SO₂Cl₂) under controlled conditions to introduce dichloro substituents at positions 1 and 3. Monitor reaction progress via TLC or GC-MS .
- Step 2 : Acetylate the amine group using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide moiety. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .
- Optimization : Adjust reaction temperature (e.g., 0–25°C for chlorination) and stoichiometry (1.2–2.0 equivalents of chlorinating agents) to minimize byproducts like polychlorinated derivatives .
Q. How can structural characterization of N-(1,3-dichloro-9H-fluoren-2-yl)acetamide be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns using ¹H NMR (e.g., aromatic protons at δ 7.2–8.0 ppm) and ¹³C NMR (acetamide carbonyl at ~170 ppm, fluorene carbons at 120–140 ppm) .
- IR Spectroscopy : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₀Cl₂NO) .
Q. What safety protocols are critical when handling this compound?
- Regulatory Compliance : Classify as a potential carcinogen (IARC Group 2B) based on structural analogs like N-2-fluorenylacetamide .
- Handling : Use fume hoods, nitrile gloves, and PPE. Store in airtight containers away from light at 2–8°C .
- Waste Disposal : Follow EPA guidelines for halogenated acetamides (e.g., incineration with alkaline scrubbers) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies of this compound?
- Case Study : If cytotoxicity assays (e.g., MTT tests) yield inconsistent IC₅₀ values:
- Variable Control : Standardize cell lines (e.g., HepG2 vs. HEK293), solvent concentrations (DMSO ≤0.1%), and incubation times .
- Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target effects (e.g., oxidative stress pathways) that may skew results .
- Statistical Validation : Apply ANOVA or Bayesian modeling to distinguish experimental noise from true biological variability .
Q. What strategies improve the compound’s stability in aqueous buffers for pharmacological assays?
- Degradation Analysis : Monitor hydrolysis via HPLC at pH 7.4 (PBS buffer, 37°C). The dichloro substituents may slow hydrolysis compared to non-halogenated analogs .
- Stabilization : Add antioxidants (e.g., 0.1% ascorbic acid) or use lyophilization to enhance shelf life. Confirm stability with accelerated aging studies (40°C/75% RH for 1 month) .
Q. How can computational models predict the compound’s reactivity in novel synthetic pathways?
- In Silico Tools :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic aromatic substitution sites .
- Molecular Dynamics : Simulate solvation effects in THF or DMF to guide solvent selection for reactions .
- Docking Studies : Model interactions with biological targets (e.g., cytochrome P450 enzymes) to rationalize metabolic pathways .
Q. What methodologies address discrepancies in reported spectroscopic data for halogenated acetamides?
- Interlaboratory Calibration : Use certified reference materials (CRMs) for NMR (e.g., tetramethylsilane) and IR (polystyrene films) .
- Artifact Identification : For unexpected peaks in MS, perform isotope pattern analysis (e.g., Cl₂ isotopic signatures) to rule out adducts or contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
